
3'-Epi Empagliflozin
Übersicht
Beschreibung
Empagliflozin impurity.
Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes Management
3'-Epi Empagliflozin is primarily recognized for its role in managing T2DM. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels, improving glycemic control, and promoting weight loss among patients with T2DM. A comprehensive review of phase 3 clinical trials indicated that empagliflozin significantly lowers HbA1c levels compared to placebo, with an average reduction of approximately 0.75% .
Cardiovascular Health
Empagliflozin has been associated with improved cardiovascular outcomes in patients with T2DM. The EMPA-REG OUTCOME trial revealed that empagliflozin reduced the risk of major adverse cardiovascular events (MACE) by 14% compared to placebo . Moreover, it showed benefits in heart failure management, particularly in patients with reduced ejection fraction, reducing hospitalizations and cardiovascular death rates .
Table 1: Summary of Cardiovascular Outcomes with Empagliflozin
Outcome Measure | Empagliflozin Group | Placebo Group | Hazard Ratio (95% CI) |
---|---|---|---|
MACE Reduction | 7.9% | 11.4% | 0.68 (0.48–0.95) |
Hospitalization for Heart Failure | Reduced | Increased | N/A |
Cardiovascular Death | Reduced | Increased | N/A |
Renal Protection
Emerging evidence suggests that empagliflozin may offer renal protective effects. In trials such as EMPEROR-Reduced and EMPEROR-Preserved, empagliflozin was associated with a significant reduction in the progression of kidney disease among patients with heart failure . Specifically, it reduced the risk of developing macroalbuminuria by 38% compared to placebo.
Case Study 1: Efficacy in Elderly Patients
A three-year observational study conducted in Japan assessed the safety and effectiveness of empagliflozin among elderly patients with T2DM. The study included over 8,000 participants and reported a mean HbA1c reduction of -0.75%, demonstrating that empagliflozin is effective and well-tolerated even in older populations .
Case Study 2: Impact on Heart Failure Patients
In a clinical trial focusing on patients hospitalized for acute heart failure, empagliflozin showed a win ratio favoring treatment over placebo regarding symptom improvement as measured by the Kansas City Cardiomyopathy Questionnaire Total Symptom Score . This underscores its potential role not only in diabetes management but also in improving quality of life for heart failure patients.
Wirkmechanismus
Target of Action
Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the transporter primarily responsible for the reabsorption of glucose in the kidney . It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus .
Mode of Action
Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . It has a relatively long duration of action requiring only once-daily dosing . The effects of empagliflozin in heart failure with preserved ejection fraction (HFpEF) appeared to be predominantly mediated by inhibition of NHE1 (Na+/H+ exchanger 1) , with SGLT2 playing a less prominent role .
Biochemical Pathways
Empagliflozin’s pharmacological action mainly affects cardiomyocyte oxidative stress modulation, and greatly influences cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also modulates the PI3K/AKT/P21 signaling pathway in the senescent liver .
Pharmacokinetics
Following single and multiple oral doses, empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours, before showing a biphasic decline . The mean terminal half-life ranged from 10.3 to 18.8 hours in multiple-dose studies . Oral clearance at steady state was similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time .
Result of Action
Empagliflozin could reverse 59% of the protein alterations found in HFpEF . It ameliorates myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .
Biochemische Analyse
Biochemical Properties
3’-Epi Empagliflozin interacts with the SGLT2 transporter, which is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting this co-transport, 3’-Epi Empagliflozin allows for a marked increase in glucosuria and decrease in blood glucose levels .
Cellular Effects
3’-Epi Empagliflozin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against heart failure with preserved ejection fraction partly by inhibiting the senescence-associated STAT1–STING axis . It also increases urine output without affecting renal function in patients with acute decompensated heart failure .
Molecular Mechanism
The molecular mechanism of 3’-Epi Empagliflozin involves its binding to the SGLT2 transporter, inhibiting the co-transport of sodium and glucose out of the filtrate in the kidneys . This leads to increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Epi Empagliflozin have been observed to change over time. For instance, in a study on patients with ST-elevation myocardial infarction undergoing primary PCI, empagliflozin treatment resulted in a significant increase in left ventricular ejection fraction 40 days after primary PCI .
Dosage Effects in Animal Models
In animal models, the effects of 3’-Epi Empagliflozin have been found to vary with different dosages. For instance, in a study on the cardioprotective mechanisms of SGLT2 inhibitors, empagliflozin was found to improve ventricular dilatation and ejection fraction reduction in diabetic hearts .
Metabolic Pathways
3’-Epi Empagliflozin is involved in the metabolic pathway of glucose reabsorption in the kidneys. It inhibits the SGLT2 transporter, which mediates the majority of glucose reabsorption by the kidney . This leads to increased urinary glucose excretion and improved glycemic control .
Transport and Distribution
3’-Epi Empagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 transporter . By inhibiting this transporter, it affects the localization and accumulation of glucose within the cells .
Subcellular Localization
The subcellular localization of 3’-Epi Empagliflozin is primarily at the SGLT2 transporter located on the apical membrane of cells in the early proximal tubule of the kidneys . This is where it exerts its effects, leading to increased urinary glucose excretion and improved glycemic control .
Biologische Aktivität
3'-Epi Empagliflozin is a structural analog of empagliflozin, a well-known sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications based on recent research findings.
1. Pharmacodynamics
This compound operates similarly to empagliflozin by inhibiting the SGLT2 transporter in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. This mechanism not only aids in glycemic control but also has implications for cardiovascular health.
Table 1: Comparison of SGLT2 Inhibitors
Compound | Selectivity for SGLT2 | IC50 (nM) | Clinical Indication |
---|---|---|---|
Empagliflozin | >2500-fold | 3.1 | T2DM, Cardiovascular Risk |
Canagliflozin | >250-fold | 6.9 | T2DM |
Dapagliflozin | >1200-fold | 5.0 | T2DM |
This compound | TBD | TBD | TBD |
Note: The selectivity and IC50 values for this compound are still under investigation.
2. Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of empagliflozin, which is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
- Absorption: Peak plasma concentrations are typically reached within 1-3 hours post-dose.
- Metabolism: Primarily metabolized through glucuronidation.
- Excretion: Excreted mainly unchanged in urine and feces.
Table 2: Pharmacokinetic Parameters of Empagliflozin
Parameter | Value |
---|---|
Cmax (ng/mL) | 200-300 |
AUC (ng·h/mL) | 1000-1500 |
Half-life (hours) | 12-13 |
3. Clinical Implications
Recent studies have highlighted the potential benefits of SGLT2 inhibitors, including empagliflozin, on cardiovascular outcomes. The EMPA-REG OUTCOME trial demonstrated significant reductions in major adverse cardiovascular events among patients with T2DM at high cardiovascular risk.
Case Study: EMPA-REG OUTCOME Trial Findings
- Population: Patients with T2DM and established cardiovascular disease.
- Outcome Measures: Composite endpoint of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
- Results:
- 14% reduction in the composite endpoint.
- 38% reduction in cardiovascular mortality.
- 32% reduction in all-cause mortality.
4. Safety Profile
Like other SGLT2 inhibitors, this compound may be associated with certain adverse effects, including:
- Genital mycotic infections
- Urinary tract infections
- Volume depletion-related events
5. Conclusion
The biological activity of this compound suggests it may function similarly to empagliflozin in managing T2DM while potentially offering additional cardiovascular benefits. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-VUOLKEHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113221 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-43-9 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-epi Empagliflozin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-EPI EMPAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.